1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the reaction of 5-amino-2-(methylthio)aniline with a chlorinating agent such as thionyl chloride to introduce the chloropropanone group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination step while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. For example, the amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Benzothiazoles: Known for their antimicrobial and antitumor properties.
Thiadiazoles: Display a variety of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(5-amino-2-methylsulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-3-2-7(12)6-8(10)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
NTJPNTRPTLLDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.